molecular formula C12H20O2 B12548053 Cyclohexanone, 3-(1-oxohexyl)- CAS No. 143676-04-4

Cyclohexanone, 3-(1-oxohexyl)-

Cat. No.: B12548053
CAS No.: 143676-04-4
M. Wt: 196.29 g/mol
InChI Key: AZUXRKREUPQODA-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(1-oxohexyl)- is an organic compound with a complex structure. It consists of a cyclohexanone ring with a hexyl chain attached to the third carbon atom, and an oxo group on the fifth carbon of the hexyl chain. This compound is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group. Cyclohexanone, 3-(1-oxohexyl)- is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-(1-oxohexyl)- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where cyclohexanone reacts with hexanal in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification.

Industrial Production Methods

In industrial settings, cyclohexanone, 3-(1-oxohexyl)- is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sodium carbonate or other bases are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(1-oxohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Cyclohexanone, 3-(1-oxohexyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 3-(1-oxohexyl)- involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its effects are mediated through its ability to undergo chemical reactions, such as oxidation and reduction, which alter its structure and function.

Comparison with Similar Compounds

Cyclohexanone, 3-(1-oxohexyl)- can be compared with other similar compounds, such as:

    Cyclohexanone: The parent compound with a simpler structure.

    Cyclohexanol: The reduced form of cyclohexanone.

    Cycloheptanone: A similar compound with a seven-carbon ring.

The uniqueness of cyclohexanone, 3-(1-oxohexyl)- lies in its specific structure, which includes both a cyclohexanone ring and a hexyl chain with an oxo group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

143676-04-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-hexanoylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h10H,2-9H2,1H3

InChI Key

AZUXRKREUPQODA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1CCCC(=O)C1

Origin of Product

United States

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